molecular formula C14H18N2O2S B14190327 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione CAS No. 886462-78-8

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione

Cat. No.: B14190327
CAS No.: 886462-78-8
M. Wt: 278.37 g/mol
InChI Key: ZCDZBTVGZHIYSI-UHFFFAOYSA-N
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Description

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a dioxaspirodecane and a pyridine ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spiro Ring: This is usually achieved through a cyclization reaction involving a diol and an amine under acidic conditions.

    Introduction of the Pyridine Ring: This step often involves a nucleophilic substitution reaction where a halogenated pyridine reacts with the spiro intermediate.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or even further to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spiro compound without the pyridine and thione groups.

    1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxamide: Similar structure but with a carboxamide group instead of a thione group.

    6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione is unique due to its combination of a spiro linkage, a pyridine ring, and a thione group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or differently substituted spiro compounds.

Properties

CAS No.

886462-78-8

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-pyridin-4-ylethanethione

InChI

InChI=1S/C14H18N2O2S/c19-13(11-12-1-5-15-6-2-12)16-7-3-14(4-8-16)17-9-10-18-14/h1-2,5-6H,3-4,7-11H2

InChI Key

ZCDZBTVGZHIYSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=S)CC3=CC=NC=C3

Origin of Product

United States

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